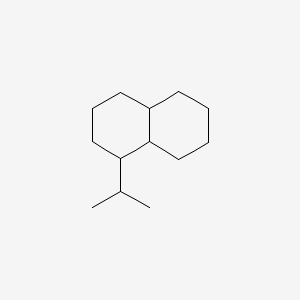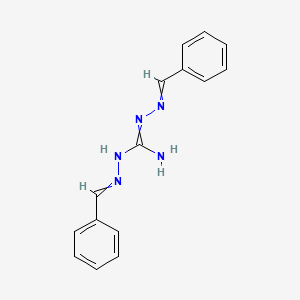
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core with a cyclohexylanilino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide typically involves a multi-step process. One common method is the reductive amination of aldehydes or ketones with primary amines, followed by quaternization with methyl bromide. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiolates, cyanides, and azides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the amine precursors .
Aplicaciones Científicas De Investigación
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and modulating various biochemical pathways. For example, it may inhibit neurotransmitter reuptake by binding to transporter proteins, thereby increasing the availability of neurotransmitters in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexylaniline: Shares the cyclohexylanilino moiety but lacks the piperidinium core.
N-Cyclohexyl-N-phenylurea: Contains a similar cyclohexyl group but differs in its functional groups and overall structure.
Uniqueness
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide is unique due to its combination of a piperidinium core with a cyclohexylanilino substituent, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
4269-87-8 |
|---|---|
Fórmula molecular |
C20H33BrN2 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C20H33N2.BrH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QULYYYNQOMPXSZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)CCN(C2CCCCC2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)

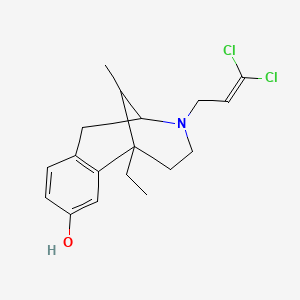
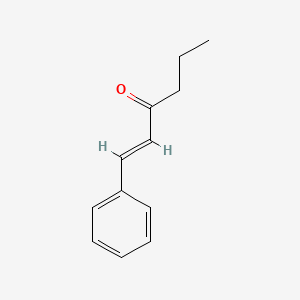
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
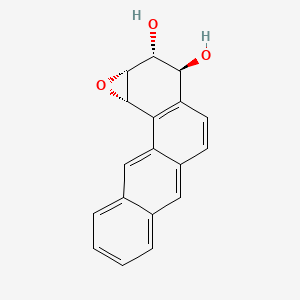
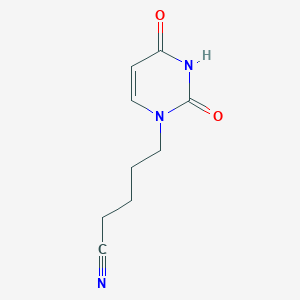

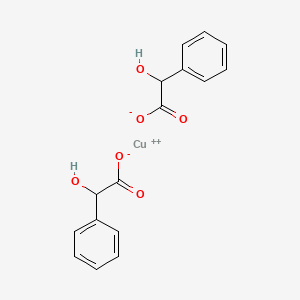


![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
